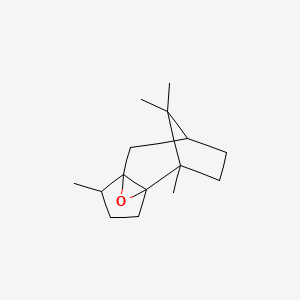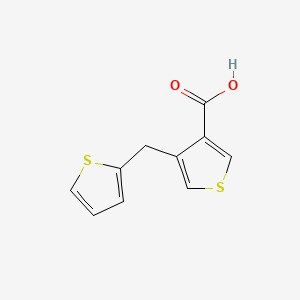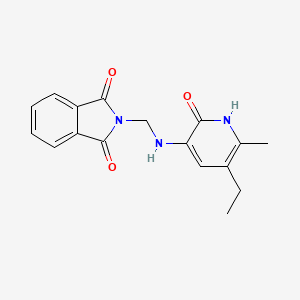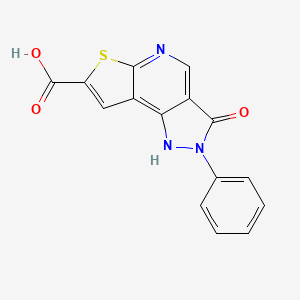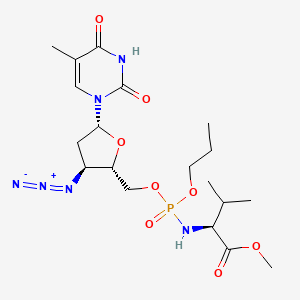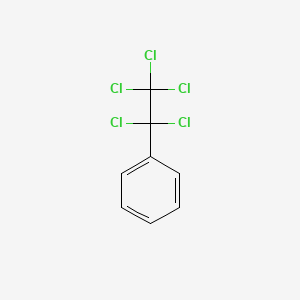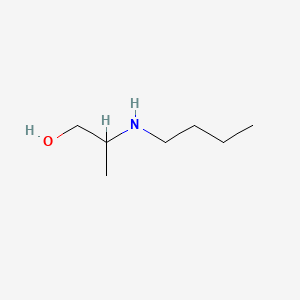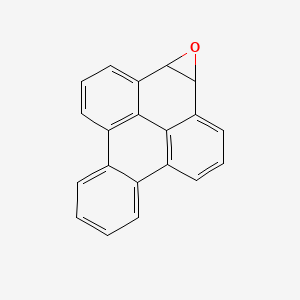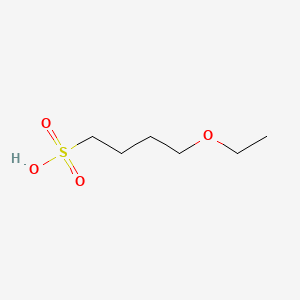
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes both amino and hydroxy functional groups, making it versatile for different chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 1-methylpropylamine.
Functional Group Introduction:
Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems. This allows for precise control over reaction parameters and efficient production of large quantities of the compound.
化学反应分析
Types of Reactions
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxides or ketones.
Reduction: The amino groups can be reduced to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce various amines.
科学研究应用
Chemistry
In chemistry, (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential role in cellular processes and signaling pathways. It may serve as a probe or marker in biochemical assays.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as a precursor for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound is used in the production of specialty chemicals, polymers, and other materials. Its versatility makes it valuable in various manufacturing processes.
作用机制
The mechanism of action of (3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups play a crucial role in binding to enzymes, receptors, or other biomolecules, modulating their activity and function. This interaction can lead to changes in cellular processes, signaling pathways, and overall biological effects.
相似化合物的比较
Similar Compounds
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)azane oxide: Lacks the hydroxy group, leading to different reactivity and applications.
(3-Hydroxy-1-(2-hydroxyethyl)-1-methylpropyl)(hydroxy)azane oxide: Contains additional hydroxy groups, enhancing its solubility and reactivity.
Uniqueness
(3-Amino-1-(2-aminoethyl)-1-methylpropyl)(hydroxy)azane oxide stands out due to its balanced combination of amino and hydroxy groups. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
属性
CAS 编号 |
13155-12-9 |
|---|---|
分子式 |
C6H15N3O2 |
分子量 |
161.20 g/mol |
IUPAC 名称 |
3-methyl-3-nitropentane-1,5-diamine |
InChI |
InChI=1S/C6H15N3O2/c1-6(2-4-7,3-5-8)9(10)11/h2-5,7-8H2,1H3 |
InChI 键 |
MYHHVTMSAVBSOB-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN)(CCN)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide](/img/structure/B12792134.png)

